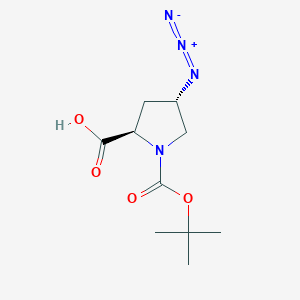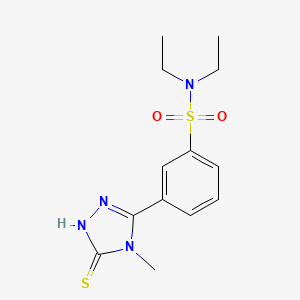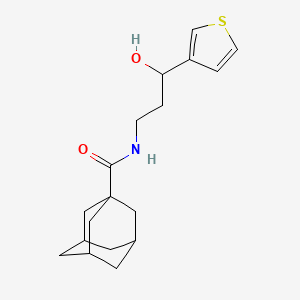
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide, also known as THPAC, is a novel compound with potential applications in scientific research.
Mechanism Of Action
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide exerts its neuroprotective effects through a variety of mechanisms. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and neuronal survival. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also has antioxidant properties, which help to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its high purity and yield, which makes it suitable for use in lab experiments. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is also stable and can be stored for long periods of time without degradation. However, one limitation of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is its relatively high cost compared to other compounds used in scientific research.
Future Directions
There are several potential future directions for research on (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of traumatic brain injury (TBI) and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Conclusion
In conclusion, (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide is a novel compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide and to identify other potential applications for this compound.
Synthesis Methods
The synthesis of (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 3-mercapto-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to obtain (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide in high yield and purity.
Scientific Research Applications
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuropharmacology. It has been shown to have neuroprotective properties, with the ability to protect neurons from oxidative stress and excitotoxicity. (3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHSVMFPMONFBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)

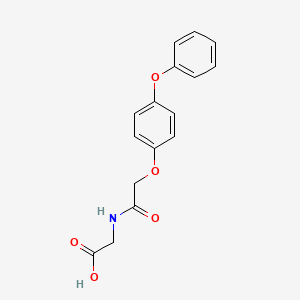

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
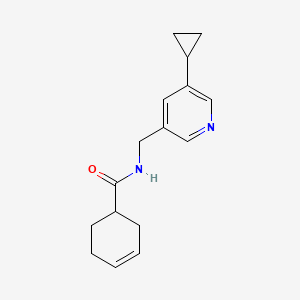
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)
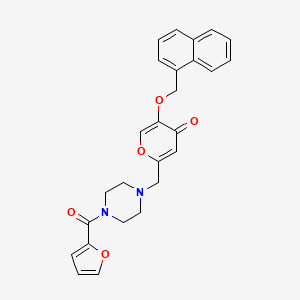
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)
